molecular formula C20H32O5 B593261 17-trans Prostaglandin F3alpha CAS No. 211100-24-2

17-trans Prostaglandin F3alpha

Cat. No.: B593261
CAS No.: 211100-24-2
M. Wt: 352.5
InChI Key: SAKGBZWJAIABSY-XYJRQBLTSA-N
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Description

17-trans Prostaglandin F3alpha is a double bond isomer of Prostaglandin F3alpha and a potential metabolite of trans dietary fatty acids . It has anti-inflammatory properties .


Synthesis Analysis

The synthesis of prostaglandins, including this compound, has garnered significant attention due to their exceptional biological activities . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone . This synthesis involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .


Molecular Structure Analysis

Prostaglandins, including this compound, possess a unique and intricate molecular structure. At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains . The presence and position of double bonds within these hydrocarbon chains impact the prostaglandin’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of prostaglandins include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .


Physical and Chemical Properties Analysis

Prostaglandins have a unique molecular structure that underlies their diverse physiological functions . The length of their hydrocarbon chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules . The presence and position of double bonds within their hydrocarbon chains introduce kinks and flexibility into the molecule’s structure .

Scientific Research Applications

Inhibition of Adipose Differentiation

Prostaglandins, including 17-trans Prostaglandin F3alpha, have been studied for their role in inhibiting adipose differentiation. Research by Serrero and Lepak (1997) found that Prostaglandin F2alpha and its analogs significantly inhibit the differentiation of adipocyte precursors in primary culture, suggesting a potential regulatory role in adipogenesis (Serrero & Lepak, 1997).

Cell Proliferation and Differentiation

Studies have also explored the effects of prostaglandins on cell proliferation and differentiation. For example, de Asúa, Clingan, and Rudland (1975) demonstrated that Prostaglandin F2alpha can initiate DNA synthesis and cell proliferation in Swiss mouse 3T3 cell cultures, indicating its role in cellular growth processes (de Asúa, Clingan, & Rudland, 1975).

Impact on Platelet Function

F2-isoprostanes, isomers of prostaglandins produced through free radical-catalyzed peroxidation, have been shown to influence platelet function. Minuz et al. (1998) found that 8-epiprostaglandin F2alpha increases platelet adhesion and affects the antiadhesive and antiaggregatory effects of nitric oxide, underscoring its potential role in cardiovascular health and disease (Minuz et al., 1998).

Effects on Extracellular Matrix

The impact of prostaglandins on the extracellular matrix has been a subject of interest. Astin and Stjernschantz (1997) found that prostaglandins E2 and F2alpha, along with latanoprost acid, induce relaxation of the rabbit submental vein, mediated by the release of nitric oxide and involvement of calcitonin gene-related peptide and substance P (Astin & Stjernschantz, 1997). Additionally, Ocklind (1998) reported that prostaglandin F2alpha and latanoprost influence the extracellular matrix of the ciliary muscle, suggesting their role in eye health and disease treatment (Ocklind, 1998).

Wound Healing and Tissue Repair

Lupulescu (1975) explored the effect of prostaglandins E1, E2, and F2alpha on the incorporation of tritiated precursors into protein, RNA, DNA, and collagen synthesis in experimental cutaneous wounds in rats. The results indicated that prostaglandins significantly stimulate the incorporation of these precursors, impacting wound healing and tissue repair (Lupulescu, 1975).

Future Directions

The development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . This study not only provides an alternative route to the highly stereoselective synthesis of prostaglandins, but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKGBZWJAIABSY-XYJRQBLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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